(1-Furan-2-YL-ethyl)-methyl-amine oxalate
Overview
Description
“(1-Furan-2-YL-ethyl)-methyl-amine oxalate” is a biochemical compound with the molecular formula C9H13NO51. It has a molecular weight of 215.2 g/mol1. This compound is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “(1-Furan-2-YL-ethyl)-methyl-amine oxalate”. However, oxetane derivatives, which are similar in structure, have been synthesized using various methods2. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks2.Molecular Structure Analysis
The molecular structure of “(1-Furan-2-YL-ethyl)-methyl-amine oxalate” is represented by the formula C9H13NO51. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(1-Furan-2-YL-ethyl)-methyl-amine oxalate”. However, oxetanes, which are similar in structure, have been utilized in the synthesis of complex molecules2. The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions2.Physical And Chemical Properties Analysis
“(1-Furan-2-YL-ethyl)-methyl-amine oxalate” has a molecular weight of 215.2 g/mol1. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this compound.Safety And Hazards
I couldn’t find specific safety and hazard information for “(1-Furan-2-YL-ethyl)-methyl-amine oxalate”. However, it’s important to note that this compound is not intended for human or veterinary use and is used for research purposes1.
Future Directions
I couldn’t find specific information on the future directions of research involving “(1-Furan-2-YL-ethyl)-methyl-amine oxalate”. However, the use of similar compounds in medicinal chemistry and synthesis of complex molecules suggests potential areas of future research2.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and relevant sources when conducting research.
properties
IUPAC Name |
1-(furan-2-yl)-N-methylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2H2O4/c1-6(8-2)7-4-3-5-9-7;3-1(4)2(5)6/h3-6,8H,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDYUVCAHOGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Furan-2-YL-ethyl)-methyl-amine oxalate | |
CAS RN |
1185294-52-3 | |
Record name | 2-Furanmethanamine, N,α-dimethyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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